h-Lys-leu-val-phe-phe-oh

描述

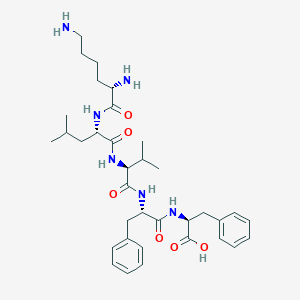

The compound h-Lys-leu-val-phe-phe-oh is a peptide sequence composed of the amino acids lysine, leucine, valine, and two phenylalanine residues. This peptide sequence is known for its ability to self-assemble into nanostructures, making it a valuable component in various scientific and industrial applications, particularly in the field of nanomedicine.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of h-Lys-leu-val-phe-phe-oh typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Coupling: The first amino acid, protected at the amino group, is attached to the resin.

Deprotection: The protecting group is removed to expose the amino group for the next coupling reaction.

Repetition: Steps 1 and 2 are repeated for each subsequent amino acid in the sequence.

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of This compound can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide sequences simultaneously, increasing efficiency and reducing production costs. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

化学反应分析

Types of Reactions

h-Lys-leu-val-phe-phe-oh: undergoes various chemical reactions, including:

Oxidation: The phenylalanine residues can undergo oxidation to form quinone derivatives.

Reduction: The peptide can be reduced to modify its structural properties.

Substitution: Amino acid residues can be substituted to alter the peptide’s functionality.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Amino acid derivatives with appropriate protecting groups.

Major Products Formed

Oxidation: Quinone derivatives of phenylalanine.

Reduction: Modified peptide with altered structural properties.

Substitution: Peptide variants with different amino acid residues.

科学研究应用

Nanomedicine

KLVFF is utilized in the development of nanostructures for drug delivery systems. Its self-assembly capability allows it to form nanofibers that can encapsulate therapeutic agents, enhancing their stability and bioavailability. This property is particularly beneficial for targeted drug delivery, where the peptide can be engineered to release drugs in specific environments, such as tumor sites.

Cancer Research

The peptide is employed in strategies aimed at inhibiting tumor progression and metastasis. KLVFF interacts with the tumor microenvironment (TME) by forming nanofibril coatings on tumor cells, which can block platelet aggregation and prevent the adhesion of circulating tumor cells (CTCs). This mechanism is crucial as it potentially reduces the risk of metastasis by interfering with the interactions between tumor cells and platelets.

Hydrogel Formation

KLVFF is also used in creating hydrogels, which are essential for tissue engineering and regenerative medicine. The hydrogels formed from this peptide exhibit biocompatibility and can mimic the extracellular matrix, providing a conducive environment for cell growth and tissue regeneration.

Biomaterials

Incorporated into various biomaterials, KLVFF enhances mechanical properties and biological functions. Its ability to self-assemble into structured forms makes it suitable for applications in scaffolding for tissue engineering, where it can support cell attachment and proliferation.

Self-Assembly

The primary mechanism through which KLVFF exerts its effects is its ability to self-assemble into nanofibers. This process is driven by hydrophobic interactions among the phenylalanine residues, leading to the formation of stable structures that can interact with biological systems effectively.

Interaction with Tumor Microenvironment

KLVFF's interaction with the TME involves altering biochemical pathways that contribute to tumor cell behavior. By forming a protective layer around tumor cells, KLVFF can inhibit processes that facilitate metastasis, such as platelet aggregation and cell adhesion.

Case Study 1: Nanostructured Drug Delivery

A study demonstrated that KLVFF-based nanofibers could encapsulate chemotherapeutic agents, significantly improving their efficacy in vitro. The peptide's self-assembly facilitated sustained release profiles that enhanced drug retention at target sites while minimizing systemic toxicity.

Case Study 2: Inhibition of Tumor Metastasis

Research involving animal models showed that administration of KLVFF significantly reduced metastasis in tumors by preventing platelet aggregation around CTCs. This finding highlights the potential of KLVFF as a therapeutic agent in cancer treatment strategies aimed at reducing metastatic spread.

Case Study 3: Tissue Engineering Applications

In tissue engineering applications, KLVFF-based hydrogels were shown to support the growth of various cell types, including stem cells and fibroblasts. The hydrogels provided a favorable microenvironment that promoted cellular activities essential for tissue repair and regeneration.

作用机制

The mechanism of action of h-Lys-leu-val-phe-phe-oh involves its ability to self-assemble into nanostructures. This self-assembly is driven by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking between the phenylalanine residues. These nanostructures can interact with cellular membranes, influencing cell behavior and function. In cancer research, for example, the peptide can form nanofibers that inhibit tumor cell migration and invasion by disrupting the tumor microenvironment .

相似化合物的比较

h-Lys-leu-val-phe-phe-oh: is unique due to its specific amino acid sequence and self-assembly properties. Similar compounds include:

Val-phe-phe: Another peptide sequence known for hydrogel formation.

Leu-phe-phe: Similar in structure but with different self-assembly behavior.

Phe-phe-val: Another variant with distinct nanostructure formation properties.

These similar compounds share the ability to form nanostructures but differ in their specific applications and self-assembly characteristics.

生物活性

The compound h-Lys-Leu-Val-Phe-Phe-OH is a synthetic peptide composed of five amino acids: lysine (Lys), leucine (Leu), valine (Val), phenylalanine (Phe), and phenylalanine (Phe). Peptides such as this one are significant in biochemical research due to their various biological activities and potential therapeutic applications. Understanding the biological activity of this compound can provide insights into its mechanism of action, therapeutic potential, and applications in medicine.

Structure and Properties

The specific sequence of amino acids in this compound influences its structural conformation, which is crucial for its biological activity. The presence of hydrophobic amino acids like leucine and valine contributes to the peptide's stability and interaction with lipid membranes, while the positively charged lysine can enhance solubility and interaction with negatively charged biological targets.

Table 1: Comparison of Similar Peptides

| Peptide Name | Composition | Unique Features |

|---|---|---|

| This compound | Lys-Leu-Val-Phe-Phe | Potential for neuroprotective effects |

| h-Lys-Ala-Gly-Leu-OH | Lys-Ala-Gly-Leu | Simpler structure; different biological activity |

| h-Phe-Leu-Ile-Val-OH | Phe-Leu-Ile-Val | Lacks lysines; may have different solubility properties |

Biological Activities

Research indicates that peptides like this compound exhibit a variety of biological activities, including:

- Antioxidant Activity : Peptides can scavenge free radicals, reducing oxidative stress in cells.

- Neuroprotective Effects : Certain sequences may protect neuronal cells from damage, potentially useful in treating neurodegenerative diseases.

- Antimicrobial Properties : Peptides often demonstrate activity against various pathogens, making them candidates for antibiotic development.

Case Studies

- Neuroprotective Effects : A study explored the neuroprotective potential of similar peptides in models of Alzheimer's disease. Results indicated that certain peptide sequences could inhibit amyloid-beta aggregation, a hallmark of Alzheimer's pathology. The study highlighted the importance of hydrophobic interactions in stabilizing peptide conformations that prevent aggregation .

- Antimicrobial Activity : Research on peptide analogs demonstrated significant antimicrobial effects against Gram-positive bacteria. The mechanism involved disruption of bacterial cell membranes, attributed to the amphipathic nature of the peptides. This suggests that this compound may also possess similar properties .

- Antioxidant Properties : A comparative analysis showed that peptides containing aromatic residues like phenylalanine exhibited enhanced antioxidant activity. This was linked to their ability to donate electrons and stabilize free radicals .

The biological activity of this compound is largely determined by its sequence and structure, which affect its binding affinity to various biological targets. The interaction with cell membranes is crucial for its antimicrobial and neuroprotective activities. The positively charged lysine residues facilitate binding to negatively charged components on cell surfaces, enhancing the peptide's efficacy.

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H52N6O6/c1-22(2)19-27(38-31(42)26(37)17-11-12-18-36)33(44)41-30(23(3)4)34(45)39-28(20-24-13-7-5-8-14-24)32(43)40-29(35(46)47)21-25-15-9-6-10-16-25/h5-10,13-16,22-23,26-30H,11-12,17-21,36-37H2,1-4H3,(H,38,42)(H,39,45)(H,40,43)(H,41,44)(H,46,47)/t26-,27-,28-,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SICITCLFXRGKJW-IIZANFQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H52N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

652.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。